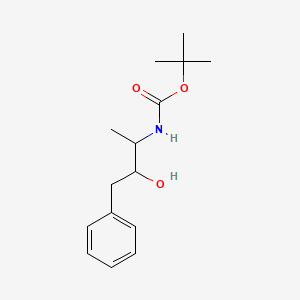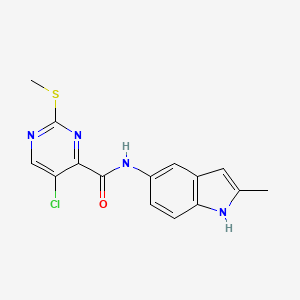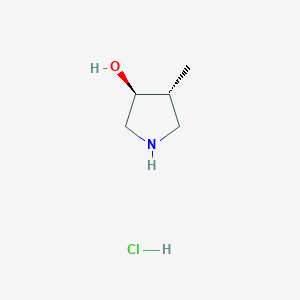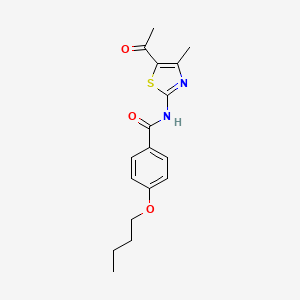
Methyl 5-hydroxynaphthalene-2-carboxylate
Vue d'ensemble
Description
Methyl 5-hydroxynaphthalene-2-carboxylate is an organic compound with the molecular formula C12H10O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a hydroxyl group at the 5-position and a carboxylate ester group at the 2-position of the naphthalene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 5-hydroxynaphthalene-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxynaphthalene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. For example, nitration with nitric acid can introduce nitro groups at specific positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid in sulfuric acid for nitration.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro-substituted naphthalene derivatives.
Applications De Recherche Scientifique
Methyl 5-hydroxynaphthalene-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and as a model compound for understanding biochemical pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 5-hydroxynaphthalene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group at the 5-position can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic nature of the naphthalene ring allows for π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- Methyl 2-hydroxynaphthalene-1-carboxylate
- Methyl 6-hydroxynaphthalene-2-carboxylate
- Methyl 5-methoxynaphthalene-2-carboxylate
Comparison: Methyl 5-hydroxynaphthalene-2-carboxylate is unique due to the specific positioning of the hydroxyl and carboxylate ester groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and reactivity profiles, making it a valuable compound for targeted applications in research and industry.
Propriétés
IUPAC Name |
methyl 5-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h2-7,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENWVHZYLOZACS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188861-83-8 | |
| Record name | methyl 5-hydroxynaphthalene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methoxyacetamide](/img/structure/B2635106.png)

![4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2635109.png)

![1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea](/img/structure/B2635115.png)

![1'-(3-(4-Methoxyphenyl)propanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2635119.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide](/img/structure/B2635120.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2635122.png)
![1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B2635123.png)


![N'-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE](/img/structure/B2635128.png)
